![molecular formula C17H18N2O2S B12387595 ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12387595.png)
ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tyrosinase-IN-20 is a potent inhibitor of the enzyme tyrosinase, which plays a crucial role in the production of melaninTyrosinase-IN-20 is known for its ability to inhibit tyrosinase activity, making it a valuable tool in the study and treatment of hyperpigmentation disorders and other conditions related to melanin production .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tyrosinase-IN-20 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of Tyrosinase-IN-20 is synthesized through a series of reactions involving the condensation of appropriate starting materials.
Functional Group Introduction: Specific functional groups are introduced to the core structure through reactions such as alkylation, acylation, and sulfonation.
Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain Tyrosinase-IN-20 in its pure form.
Industrial Production Methods
Industrial production of Tyrosinase-IN-20 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize impurities. Key steps include:
Scaling Up Reactions: Reactions are scaled up using larger reactors and optimized conditions to ensure consistent product quality.
Purification and Quality Control: Advanced purification techniques and stringent quality control measures are employed to ensure the final product meets industry standards.
Chemical Reactions Analysis
Types of Reactions
Tyrosinase-IN-20 undergoes various chemical reactions, including:
Oxidation: Tyrosinase-IN-20 can undergo oxidation reactions, leading to the formation of quinones and other oxidized products.
Reduction: Reduction reactions can convert Tyrosinase-IN-20 into its reduced forms, which may have different biological activities.
Substitution: Substitution reactions involve the replacement of specific functional groups with other groups, potentially altering the compound’s properties
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate, and other oxidizing agents are used for oxidation reactions.
Reducing Agents: Sodium borohydride, lithium aluminum hydride, and other reducing agents are employed for reduction reactions.
Catalysts: Various catalysts, such as transition metal complexes, are used to facilitate substitution reactions
Major Products Formed
The major products formed from these reactions include quinones, reduced derivatives, and substituted analogs of Tyrosinase-IN-20.
Scientific Research Applications
Tyrosinase-IN-20 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study enzyme inhibition and reaction mechanisms.
Biology: Tyrosinase-IN-20 is employed in research on melanin production and pigmentation disorders.
Medicine: The compound is investigated for its potential therapeutic applications in treating hyperpigmentation disorders, such as melasma and age spots.
Industry: Tyrosinase-IN-20 is used in the development of skin-whitening products and other cosmetic formulations .
Mechanism of Action
Tyrosinase-IN-20 exerts its effects by inhibiting the activity of the enzyme tyrosinase. The mechanism involves binding to the active site of the enzyme, preventing the conversion of tyrosine to melanin. This inhibition occurs through the formation of a stable complex between Tyrosinase-IN-20 and the copper ions in the active site of tyrosinase. The compound’s structure allows it to interact with key residues in the enzyme, blocking its catalytic activity and reducing melanin production .
Comparison with Similar Compounds
Similar Compounds
Several compounds are similar to Tyrosinase-IN-20 in terms of their structure and function. These include:
Kojic Acid: A well-known tyrosinase inhibitor used in skin-whitening products.
Arbutin: A glycosylated hydroquinone that inhibits tyrosinase activity.
Hydroquinone: A potent skin-lightening agent that reduces melanin production
Uniqueness of Tyrosinase-IN-20
Tyrosinase-IN-20 stands out due to its high potency and specificity for tyrosinase inhibition. Unlike some other inhibitors, Tyrosinase-IN-20 has a lower risk of side effects and can be used at lower concentrations to achieve the desired effects. Its unique structure allows for strong binding to the enzyme, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C17H18N2O2S |
|---|---|
Molecular Weight |
314.4 g/mol |
IUPAC Name |
ethyl 3,7-dimethyl-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H18N2O2S/c1-4-21-16(20)14-12(3)18-17-19(11(2)10-22-17)15(14)13-8-6-5-7-9-13/h5-10,15H,4H2,1-3H3 |
InChI Key |
XQBBRDUZCXRARK-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N=C2N(C1C3=CC=CC=C3)C(=CS2)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-6-amino-2-[[(2R)-2-[[(2R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-carboxypropanoyl]amino]-3-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxybutanoyl]amino]-3-carboxypropanoyl]amino]-3-(4-phosphonooxyphenyl)propanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoic acid](/img/structure/B12387522.png)


![(2R,3S,5R)-4-fluoro-2-(hydroxymethyl)-5-[6-(methylamino)purin-9-yl]oxolan-3-ol](/img/structure/B12387542.png)
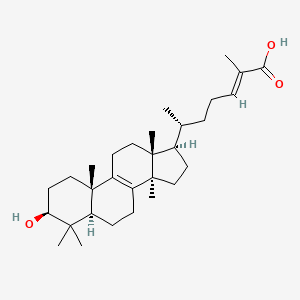
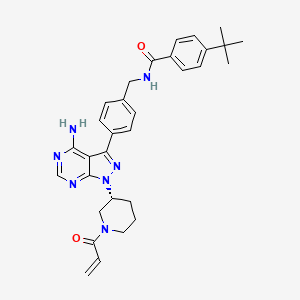
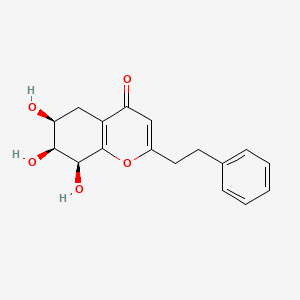
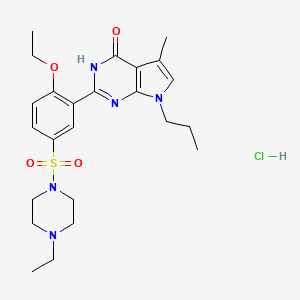
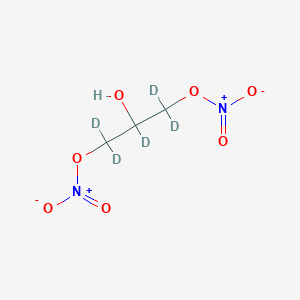
![Chlorowodorek lupaniny [Polish]](/img/structure/B12387580.png)
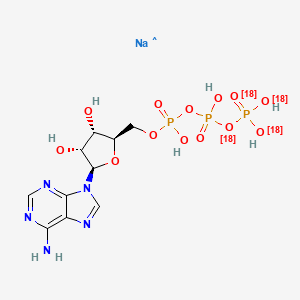
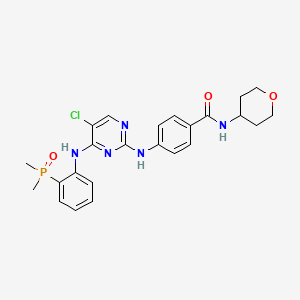
![2-[4-(carboxymethyl)-7-[2-[4-[3-[4-[[2-[(2S)-2-cyanopyrrolidin-1-yl]-2-oxoethyl]carbamoyl]quinolin-6-yl]oxypropyl]piperazin-1-yl]-2-oxoethyl]-1,4,7-triazonan-1-yl]acetic acid](/img/structure/B12387594.png)
![[3,5-dimethoxy-2-[(E)-3-phenylprop-2-enoyl]-6-sulfooxyphenyl] hydrogen sulfate](/img/structure/B12387596.png)
